molecular formula C17H20O3 B14310257 Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol CAS No. 113201-41-5

Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol

Cat. No.: B14310257
CAS No.: 113201-41-5
M. Wt: 272.34 g/mol
InChI Key: RMOJOYRVZWPZPC-UHFFFAOYSA-N
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Description

Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol: is a complex organic compound that combines the properties of benzoic acid and a tricyclic alcohol. This compound is notable for its unique structure, which includes a tricyclo[5.2.1.02,6]dec-3-en-8-ol moiety. The combination of these two components results in a molecule with interesting chemical and physical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tricyclo[5.2.1.02,6]dec-3-en-8-ol typically involves the hydration of dicyclopentadiene. This reaction is carried out in the presence of a solid acid catalyst, such as zeolites or strongly acidic ion exchange resins. The reaction conditions include a temperature range of 50-150°C and the use of the catalyst in an amount of 3.0-10 times the weight of water .

Industrial Production Methods:

In an industrial setting, the production of tricyclo[5.2.1.02,6]dec-3-en-8-ol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The solid acid catalyst is often regenerated and reused to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tricyclo[5.2.1.02,6]dec-3-en-8-ol can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield reduced alcohol derivatives.

    Substitution: Substitution reactions can occur at the benzoic acid moiety, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Oxidized alcohols and ketones.

    Reduction: Reduced alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry:

In chemistry, benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology:

Its structure can be used to design inhibitors or activators of specific enzymes .

Medicine:

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory and antimicrobial activities .

Industry:

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer additives .

Mechanism of Action

The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The tricyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

    Tricyclo[5.2.1.02,6]dec-3-en-8-ol: A simpler version without the benzoic acid moiety.

    Benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.

Uniqueness:

The combination of benzoic acid and tricyclo[5.2.1.02,6]dec-3-en-8-ol in a single molecule provides unique chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .

Properties

CAS No.

113201-41-5

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol

InChI

InChI=1S/C10H14O.C7H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;8-7(9)6-4-2-1-3-5-6/h1-2,6-11H,3-5H2;1-5H,(H,8,9)

InChI Key

RMOJOYRVZWPZPC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2CC3O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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